![molecular formula C13H8Cl2O B12987791 2,4-Dichloro-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B12987791.png)
2,4-Dichloro-[1,1'-biphenyl]-3-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dichloro-[1,1’-biphenyl]-3-carbaldehyde is an organic compound belonging to the class of polychlorinated biphenyls (PCBs). These compounds are characterized by the presence of chlorine atoms attached to a biphenyl structure. This specific compound has two chlorine atoms at the 2 and 4 positions and an aldehyde group at the 3 position on the biphenyl ring. Polychlorinated biphenyls have been widely studied due to their environmental persistence and potential health effects .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-[1,1’-biphenyl]-3-carbaldehyde typically involves the chlorination of biphenyl followed by formylation. One common method is the direct chlorination of biphenyl using chlorine gas in the presence of a catalyst such as iron or aluminum chloride. The resulting dichlorobiphenyl is then subjected to a formylation reaction using reagents like dichloromethyl methyl ether (Cl2CHOMe) and a Lewis acid catalyst such as titanium tetrachloride (TiCl4) to introduce the aldehyde group .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques like distillation and crystallization are common in industrial settings to optimize production efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
2,4-Dichloro-[1,1’-biphenyl]-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: KMnO4 in an alkaline medium or CrO3 in an acidic medium.
Reduction: NaBH4 in methanol or LiAlH4 in ether.
Substitution: NaOMe in methanol or KOtBu in tert-butanol.
Major Products
Oxidation: 2,4-Dichloro-[1,1’-biphenyl]-3-carboxylic acid.
Reduction: 2,4-Dichloro-[1,1’-biphenyl]-3-methanol.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2,4-Dichloro-[1,1’-biphenyl]-3-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a starting material for the preparation of various derivatives.
Biology: Studied for its effects on biological systems, particularly its role as an endocrine disruptor and its impact on cellular processes.
Medicine: Investigated for potential therapeutic applications, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mécanisme D'action
The mechanism of action of 2,4-Dichloro-[1,1’-biphenyl]-3-carbaldehyde involves its interaction with cellular components. It is known to inhibit the expression of the core circadian component PER1 by repressing the CLOCK-ARNTL/BMAL1 heterodimer-mediated transcriptional activation of PER1. This interaction affects the circadian rhythm and various physiological processes regulated by the circadian clock .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Dichlorobiphenyl: Lacks the aldehyde group but shares the dichlorobiphenyl structure.
2,4’-Dichlorobiphenyl: Similar structure with chlorine atoms at different positions.
4,4’-Dichlorobiphenyl: Chlorine atoms at the 4 positions on both rings.
Uniqueness
The aldehyde group allows for further functionalization and derivatization, making it a valuable intermediate in organic synthesis .
Propriétés
Formule moléculaire |
C13H8Cl2O |
|---|---|
Poids moléculaire |
251.10 g/mol |
Nom IUPAC |
2,6-dichloro-3-phenylbenzaldehyde |
InChI |
InChI=1S/C13H8Cl2O/c14-12-7-6-10(13(15)11(12)8-16)9-4-2-1-3-5-9/h1-8H |
Clé InChI |
NWLFRCUGHJYJRO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=C(C(=C(C=C2)Cl)C=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


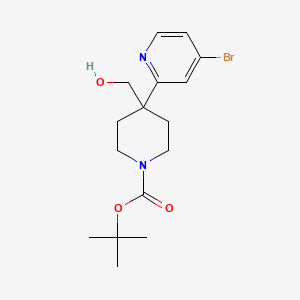
![6-Ethyl-2H-benzo[b][1,4]thiazin-3(4H)-one](/img/structure/B12987714.png)
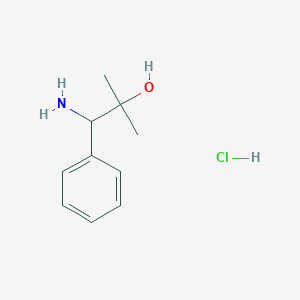
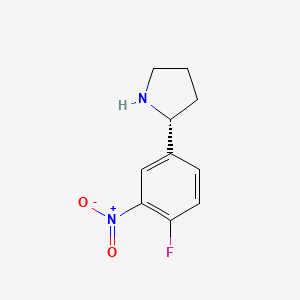

![1-Bromo-3-(tert-butyl)imidazo[1,5-a]pyridine-6-carboxylic acid](/img/structure/B12987749.png)
![1H-Pyrrolo[3,2-c]pyridine-1-sulfonamide](/img/structure/B12987752.png)
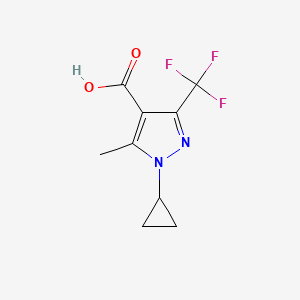
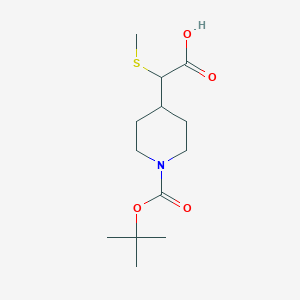

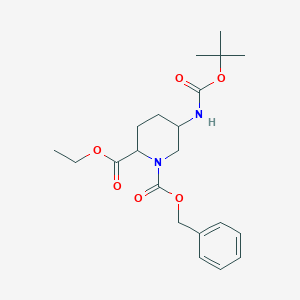
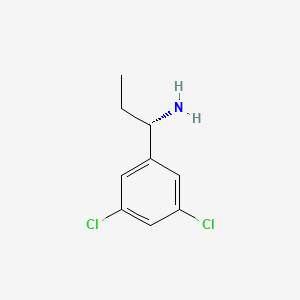
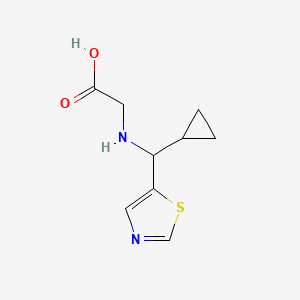
![6-(1-Benzylpyrrolidin-2-yl)-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B12987789.png)
